![molecular formula C10H8N4O5 B5754827 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide
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Overview
Description
5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide, also known as MNFH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MNFH belongs to the class of isoxazole derivatives and has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is not yet fully understood. However, it is believed that 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide exerts its antimicrobial and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and physiological effects:
5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide for lab experiments is its ease of synthesis. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide can be synthesized relatively easily and in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. One potential area of research is the development of new drugs based on the structure of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has shown promise as a potential lead compound for the development of new antimicrobial and anti-inflammatory drugs. Another area of research is the study of the mechanism of action of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. Further research is needed to fully understand how 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide exerts its antimicrobial and anti-inflammatory effects.
Synthesis Methods
The synthesis of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide involves the reaction of 5-nitrofurfural with isonicotinic acid hydrazide in the presence of a strong acid catalyst. The resulting product is then treated with methyl iodide to obtain the final product, 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide. The synthesis of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide is in the field of medicinal chemistry. 5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide has been shown to have potent antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-4-8(13-19-6)10(15)12-11-5-7-2-3-9(18-7)14(16)17/h2-5H,1H3,(H,12,15)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWLAVSDLYPOL-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1,2-oxazole-3-carbohydrazide |
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